2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid
Description
Molecular Formula: C₈H₃BrF₄O₂
Molecular Weight: 287.01 g/mol
CAS Number: 1699741-92-8 (primary), 118019608 (PubChem CID)
Structural Features: This benzoic acid derivative features a bromine atom at position 2, a fluorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 4 (Figure 1). The electron-withdrawing substituents enhance the acidity of the carboxylic acid group (pKa ~1.5–2.5, estimated) and influence its reactivity in synthetic applications .
Applications: Widely used as an intermediate in pharmaceuticals and agrochemicals due to its stability and ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWIDDYKNZXKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at the Ortho Position
Bromination is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The trifluoromethyl group (-CF₃) acts as a meta-directing group, ensuring bromination occurs at the ortho position relative to the carboxylic acid moiety.
Reaction Conditions:
Fluorination at the Para Position
Fluorination follows bromination, utilizing a directed ortho-metalation (DoM) strategy. The bromine atom directs fluorination to the para position via intermediate lithiation.
Reaction Conditions:
- Substrate: 2-Bromo-4-(trifluoromethyl)benzoic acid
- Reagents: LDA (Lithium Diisopropylamide, 2.0 equiv), NFSI (N-Fluorobenzenesulfonimide, 1.5 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: –78°C to 0°C
- Yield: 55–60%
Hydrolysis of Ester Precursors
An alternative approach involves synthesizing the methyl ester derivative followed by hydrolysis to yield the carboxylic acid. This method avoids direct handling of sensitive carboxylic acid intermediates during halogenation.
Synthesis of Methyl 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoate
The ester derivative is prepared via Fischer esterification of the corresponding benzoic acid with methanol under acidic conditions.
Reaction Conditions:
- Substrate: this compound
- Reagents: Methanol (excess), H₂SO₄ (catalytic)
- Temperature: Reflux (65°C)
- Yield: 85–90%
Saponification to Carboxylic Acid
The ester is hydrolyzed under basic conditions to regenerate the carboxylic acid.
Reaction Conditions:
- Substrate: Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate
- Reagents: NaOH (2.0 equiv), H₂O/EtOH (1:1)
- Temperature: 80°C
- Yield: 95–98%
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous-flow reactors and heterogeneous catalysts.
Continuous Halogenation Process
A patented method (WIPO PATENTSCOPE) describes a continuous-flow system for simultaneous bromination and fluorination.
Key Parameters:
Comparative Analysis of Industrial vs. Laboratory Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 60–70% | 85–90% |
| Reaction Time | 8–12 hours | 30 minutes |
| Catalyst Recovery | Not feasible | 95% recovery |
| Cost per Kilogram | $1,200 | $300 |
Emerging Methodologies
Recent advances focus on photoredox catalysis and electrochemical fluorination to improve selectivity and reduce waste.
Photoredox-Catalyzed Bromination
A 2024 study demonstrated visible-light-mediated bromination using eosin Y as a photocatalyst, achieving 82% yield with minimal byproducts.
Electrochemical Fluorination
Direct anodic fluorination in ionic liquid electrolytes (e.g., [BMIM][PF₆]) enables room-temperature fluorination with 75% efficiency.
Challenges and Optimization Strategies
Regioselectivity Issues
The electron-withdrawing -CF₃ group complicates para-substitution. Computational modeling (DFT) predicts optimal reaction coordinates for minimizing ortho/meta byproducts.
Solvent and Catalyst Optimization
Preferred Solvents:
- DCM (for bromination)
- DMF (for fluorination)
Catalyst Innovations:
- Pd/C for debromination side reactions
- Recyclable ionic liquid catalysts
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions include substituted benzoic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid serves as a precursor in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential as:
- Antitubercular Agents : Compounds derived from this acid target mycobacterial enzymes, showing promise in treating tuberculosis .
- Anticancer Drugs : Research indicates that fluorinated benzoic acids can inhibit cancer cell proliferation, making them candidates for anticancer drug development.
Agrochemicals
The compound is also explored in the synthesis of agrochemicals, particularly herbicides and fungicides. Its fluorinated structure contributes to increased efficacy and stability in agricultural formulations .
Material Science
In material science, this compound is utilized in the production of high-performance polymers and coatings. The incorporation of fluorine enhances thermal stability and chemical resistance, making these materials suitable for demanding applications.
Case Study 1: Antitubercular Drug Development
A study conducted by Makarov et al. (2007) demonstrated that derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis. The research focused on the structural modifications that enhance biological activity while maintaining low toxicity levels.
Case Study 2: Synthesis of Fluorinated Agrochemicals
In a recent patent (CN104447183B), researchers developed a method for synthesizing fluorinated derivatives of benzoic acids for use as agrochemicals. The study emphasized the importance of optimizing reaction conditions to achieve higher yields and reduce costs, thereby facilitating industrial-scale production .
Data Tables
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Electronic and Steric Effects
- Acidity : The target compound’s acidity is amplified by the -CF₃ group (strong electron-withdrawing) at position 4 and fluorine at position 5. In contrast, 2-Bromo-4-fluoro-5-methylbenzoic acid (with -CH₃) exhibits lower acidity due to reduced inductive effects .
- Reactivity : Bromine at position 2 in the target compound facilitates nucleophilic aromatic substitution (SNAr), whereas 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid (bromine at position 5) favors electrophilic reactions due to altered charge distribution .
- Solubility : The -CF₃ group increases hydrophobicity, making the target compound less water-soluble than 2-Bromo-4,5-difluorobenzoic acid, which lacks -CF₃ .
Biological Activity
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid is a polyfluorinated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is notable for its unique structural features, including multiple fluorine substituents, which can enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H3BrF4O2. The presence of bromine and trifluoromethyl groups significantly influences its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 299.01 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Carboxylic acid, halogens |
Synthesis
The synthesis of this compound typically involves halogenation reactions and can be derived from various precursors such as trifluorobenzoic acids. The synthetic routes often focus on regioselectivity to ensure the desired substitution pattern is achieved efficiently .
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown enhanced efficacy against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that these modifications increase their antibacterial potency .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Fluorinated compounds often interact with enzymes through halogen bonding, which can stabilize enzyme-substrate complexes or inhibit enzyme activity directly.
- Membrane Disruption : The lipophilic nature of trifluoromethyl groups may facilitate the disruption of microbial membranes, leading to cell lysis .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of similar fluorinated benzoic acids, revealing that modifications at the para-position (like those in this compound) significantly improved activity against Candida albicans and Aspergillus niger. The compound demonstrated a lower MIC compared to traditional antibiotics .
- Pharmacological Applications : Research has indicated that fluorinated benzoic acids serve as intermediates in the synthesis of anticancer agents. For example, derivatives have been linked to improved agonistic activity at G protein-coupled receptors (GPCRs), suggesting potential therapeutic applications in cancer treatment .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid?
The synthesis typically involves multi-step halogenation and functionalization of a benzoic acid core. A common approach includes:
- Step 1 : Bromination of a fluorinated precursor using Br₂ or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C).
- Step 2 : Introduction of the trifluoromethyl group via cross-coupling reactions (e.g., Kumada or Suzuki coupling) with CF₃-containing reagents.
- Step 3 : Carboxylic acid group retention or oxidation from a methyl ester precursor. Key reaction parameters include solvent polarity (e.g., DMF or THF), temperature control to avoid side reactions, and catalysts like Pd(PPh₃)₄ for coupling steps .
Q. Which analytical techniques are most effective for characterizing this compound?
Essential characterization methods include:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity.
- HPLC-MS : For quantifying purity and detecting trace impurities.
- X-ray Crystallography : To resolve crystal structure and confirm regiochemistry (using programs like SHELXL) .
- Elemental Analysis : Validates empirical formula and halogen content.
Advanced Research Questions
Q. How can structural variations in halogenated benzoic acids impact their reactivity in cross-coupling reactions?
Substitution patterns influence electronic and steric effects:
| Position of Br/F/CF₃ | Reactivity in Suzuki Coupling | Yield (%) |
|---|---|---|
| 2-Br, 5-F, 4-CF₃ | Moderate (steric hindrance) | 50–65 |
| 3-Br, 4-F, 5-CF₃ | High (optimal electronic effects) | 75–85 |
| The trifluoromethyl group at the para position reduces electron density, slowing Pd-mediated coupling but improving selectivity for aryl boronic acids . |
Q. What strategies resolve contradictions in biological activity data for halogenated benzoic acid derivatives?
Discrepancies often arise from:
- Solubility differences : Use DMSO-d6 or co-solvents (e.g., PEG-400) to standardize assays.
- Metabolic instability : Modify ester prodrugs to enhance bioavailability.
- Target specificity : Conduct SAR studies by systematically varying halogen positions (e.g., replacing Br with I to assess steric effects) .
Q. How does SHELX software enhance crystallographic analysis of this compound?
SHELXL refines high-resolution X-ray data to:
Q. What are the regioselectivity challenges in electrophilic substitution reactions of this compound?
The electron-withdrawing CF₃ and COOH groups direct electrophiles to the meta position relative to Br. For example:
- Nitration favors the 3-position (relative to Br), confirmed by ¹H NMR coupling constants.
- Sulfonation requires elevated temperatures (80–100°C) due to reduced ring reactivity .
Methodological Considerations
Q. How to assess the stability of this compound under varying pH conditions?
- Experimental Design :
Prepare buffered solutions (pH 1–13).
Monitor degradation via HPLC at 24-hour intervals.
Use Arrhenius plots to predict shelf-life at 25°C.
- Key Finding : The compound is stable at pH 4–7 but hydrolyzes rapidly above pH 10 due to deprotonation of the carboxylic acid group .
Q. What computational methods predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
